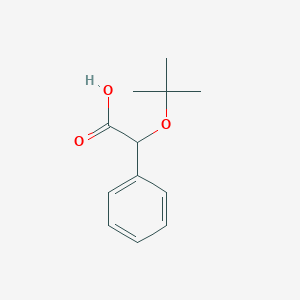

2-(Tert-butoxy)-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCKHPPKPKEHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66667-02-5 | |

| Record name | 2-(tert-butoxy)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Elusive Role of PTBA: A Literature Review on 2-Phenyl-2-(p-tolyl)acetic Acid in Chiral Applications

An extensive review of scientific literature reveals that 2-phenyl-2-(p-tolyl)acetic acid (PTBA) is not a commonly utilized or well-documented chiral derivatizing agent for the analytical determination of enantiomeric purity by modern techniques such as NMR spectroscopy or chromatography. Instead, its documented application in the field of stereochemistry is primarily as a classical chiral resolving agent, a related but distinct function focused on the physical separation of enantiomers.

This technical guide provides a comprehensive overview of the principles of chiral resolution, the synthesis of PTBA, and its historical application in diastereomeric salt formation. It also addresses the initial query regarding its use as a derivatizing agent and clarifies its standing in the broader context of chiral separation techniques.

The Principle of Chiral Separations: Derivatization vs. Resolution

In the analysis and isolation of enantiomers, two key strategies involving the use of a chiral auxiliary are employed: chiral derivatization and chiral resolution.[1][2]

-

Chiral Derivatization: This analytical technique involves the covalent reaction of a racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA).[3] This converts the enantiomers into a mixture of diastereomers, which, unlike enantiomers, possess different physical and chemical properties.[4] These differences allow for their distinction and quantification using standard analytical methods like NMR spectroscopy and HPLC on achiral stationary phases.[4] Prominent examples of CDAs include Mosher's acid (MTPA) and Marfey's reagent.[3][4]

-

Chiral Resolution: This is a preparative technique aimed at the physical separation of enantiomers from a racemic mixture.[5] It typically involves the reaction of a racemic acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[6][7] Due to their different solubilities, one of the diastereomeric salts can often be selectively crystallized and removed from the solution.[8] The resolved enantiomer can then be recovered by breaking the salt.[9]

Synthesis and Enantiomeric Resolution of PTBA

2-Phenyl-2-(p-tolyl)acetic acid is a chiral carboxylic acid that can exist as two enantiomers. Its synthesis and subsequent resolution are foundational to its use as a chiral resolving agent.

Synthesis of Racemic PTBA

The synthesis of racemic 2-phenyl-2-(p-tolyl)acetic acid can be achieved through various established methods in organic chemistry. One common approach involves the use of a Grignard reagent.

Generalized Synthetic Workflow:

Caption: A potential synthetic route to racemic PTBA.

Resolution of Racemic PTBA

Historical literature describes the resolution of racemic phenyl-p-tolylacetic acid using the chiral alkaloid cinchonidine.[10] This process relies on the formation of diastereomeric salts with differing solubilities.

Protocol for Diastereomeric Salt Resolution of PTBA:

-

Salt Formation: Dissolve racemic 2-phenyl-2-(p-tolyl)acetic acid in a suitable solvent, such as ethanol.

-

Add an equimolar amount of an enantiomerically pure chiral base (e.g., cinchonidine).

-

Stir the solution to allow for the formation of the diastereomeric salts.

-

Fractional Crystallization: Allow the solution to cool slowly, inducing the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid to protonate the carboxylate and precipitate the enantiomerically enriched 2-phenyl-2-(p-tolyl)acetic acid.

-

The enantiomeric purity of the resulting acid can be determined by polarimetry or chiral HPLC.

PTBA as a Chiral Resolving Agent

The primary documented use of PTBA in stereochemistry is as a chiral resolving agent for racemic bases, particularly amines. The principle is the same as that used for its own resolution, but in this case, enantiomerically pure PTBA is used to separate the enantiomers of a different compound.

Workflow for Chiral Resolution of a Racemic Amine with PTBA:

Caption: General workflow for the chiral resolution of a racemic amine using PTBA.

The Untapped Potential: PTBA as a Chiral Derivatizing Agent

While there is a lack of direct evidence for the widespread use of PTBA as a chiral derivatizing agent, its chemical structure suggests theoretical potential. A related compound, 2-Fluoro-2-(p-tolyl)acetic acid, has been proposed for such applications. For PTBA to be an effective CDA for NMR analysis, the diastereomeric derivatives formed would need to exhibit sufficiently different chemical shifts for key protons near the stereocenter of the analyte.

Hypothetical Derivatization Reaction:

To function as a CDA, PTBA would first need to be converted to a more reactive form, such as its acid chloride. This could then react with a chiral alcohol or amine to form diastereomeric esters or amides, respectively.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmtech.com [pharmtech.com]

- 6. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pure.mpg.de [pure.mpg.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. zenodo.org [zenodo.org]

Strategic Utilization of 2-(tert-butoxy)-2-phenylacetic acid

Topic: : Procurement, Synthesis, and Application Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Discovery Leads

A Technical Guide to Identity, Synthesis, and Application

Executive Summary & Chemical Identity

2-(tert-butoxy)-2-phenylacetic acid (also known as O-tert-butyl mandelic acid) is a specialized chiral building block used primarily in the synthesis of pharmaceuticals requiring high steric bulk at the

Unlike its common nitrogenous analog (N-Boc-phenylglycine), this ether-based compound provides unique orthogonal protection strategies—stable to basic conditions (saponification) but labile to strong acids (TFA/HCl).

Core Chemical Data

| Parameter | Technical Specification |

| Chemical Name | 2-(tert-butoxy)-2-phenylacetic acid |

| Common Name | O-tert-butyl mandelic acid |

| CAS Number (Racemic) | 66667-02-5 |

| CAS Number (S-Isomer) | Not widely listed; Custom synthesis often required |

| Molecular Formula | |

| Molecular Weight | 208.25 g/mol |

| SMILES | CC(C)(C)OC(C(=O)O)C1=CC=CC=C1 |

⚠️ Critical Procurement Warning

Do NOT confuse this with N-Boc-Phenylglycine. Many chemical search engines conflate this molecule with 2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid (CAS 33125-05-2).

-

Target: Ether linkage (C-O-C). Used for hydroxy-acid derivatives.[1]

-

False Positive: Carbamate linkage (N-Boc). Used for peptide synthesis.

-

Verification: Always check the structure for the absence of Nitrogen before purchasing.

Validated Suppliers

While less common than the N-Boc variant, the following suppliers list the correct ether derivative (CAS 66667-02-5):

-

BLD Pharm (Catalog verified)

-

Enamine (Building Block collection)

-

Combi-Blocks (Check under structure search)

Synthetic Utility & Mechanism

The tert-butyl ether moiety serves two distinct roles in drug design and synthesis:

-

Steric Control: The bulky tert-butyl group exerts significant steric pressure, which can be leveraged to induce diastereoselectivity in subsequent coupling reactions or to lock conformations in receptor-ligand interactions.

-

Orthogonal Protection:

-

Base Stability: The ether linkage is stable to LiOH/NaOH, allowing for the hydrolysis of adjacent esters (e.g., methyl/ethyl esters) without affecting the protecting group.

-

Acid Lability: It can be cleaved using Trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free hydroxyl group at a late stage in the synthesis.

-

Robust Synthesis Protocol

If commercial stock is unavailable or if a specific enantiomer is required (starting from chiral mandelic acid), the following "Self-Validating" synthesis route is recommended. This protocol avoids the pitfalls of direct alkylation of the carboxylic acid.

Reaction Pathway

Strategy: Methyl Ester Protection

Figure 1: Step-wise synthetic workflow for the production of 2-(tert-butoxy)-2-phenylacetic acid.

Detailed Methodology

Step 1: Synthesis of Methyl Mandelate

-

Reagents: Mandelic acid (1.0 eq), Methanol (solvent),

(cat). -

Protocol: Reflux mandelic acid in methanol with catalytic sulfuric acid for 4 hours. Concentrate and extract.

-

Validation: Loss of broad -COOH peak in

NMR; appearance of methyl singlet (~3.7 ppm).

Step 2: O-tert-Butyl Protection (The Critical Step)

Direct reaction with isobutylene gas is hazardous. The tert-Butyl Acetate method is safer and highly reproducible.

-

Reagents: Methyl Mandelate (1.0 eq), tert-Butyl Acetate (solvent/reagent), Perchloric acid (

, cat). -

Protocol:

-

Dissolve Methyl Mandelate in tert-butyl acetate.

-

Add catalytic

(Caution: Strong oxidant). -

Stir at room temperature for 12-24 hours.

-

Quench with saturated

. Extract with Ethyl Acetate.[2]

-

-

Mechanism: Acid-catalyzed transesterification/alkylation via the tert-butyl cation equivalent.

-

Validation: Appearance of a strong singlet (9H) at ~1.2 ppm in

NMR.

Step 3: Saponification

-

Reagents: Methyl 2-(t-butoxy)phenylacetate, LiOH (2.0 eq), THF/Water (3:1).

-

Protocol:

-

Dissolve the intermediate in THF/Water.

-

Add LiOH and stir at room temperature (Do not heat excessively to avoid ether cleavage).

-

Monitor by TLC until starting material is consumed.

-

Crucial Workup: Acidify carefully with 1M HCl to pH ~3-4 (avoid pH < 1 to protect the ether) and extract immediately with DCM.

-

-

Validation: Disappearance of Methyl ester singlet (~3.7 ppm); retention of tert-butyl singlet (~1.2 ppm).

Quality Control & Characterization

To ensure the integrity of the purchased or synthesized material, the following analytical parameters should be verified.

| Technique | Expected Signal / Observation |

| 1H NMR (CDCl3) | |

| Mass Spectrometry | ESI-: [M-H]- 207.1 |

| TLC (Hex/EtOAc) | Product will be more polar than the methyl ester intermediate but less polar than mandelic acid.[3] |

| Chiral HPLC | Required if using enantiopure starting material. Column: Chiralcel OD-H or AD-H. |

References

-

PubChem Database. Compound Summary for CID 571805 (N-Boc analog distinction). National Center for Biotechnology Information. Available at: [Link][4]

- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.

- Fedoryński, M.Synthesis of tert-butyl ethers of alcohols and phenols.Chem. Rev.

Sources

- 1. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]

- 2. WO2004101540A2 - Method for the production of phenylacetic acid derivatives - Google Patents [patents.google.com]

- 3. 1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carboxamide | C25H32F3N3O4 | CID 9891967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid [benchchem.com]

Synthesis of 2-tert-butoxy-2-phenylacetic acid from mandelic acid

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

The synthesis of 2-tert-butoxy-2-phenylacetic acid (also known as

Direct alkylation of mandelic acid using isobutylene and strong acid typically results in the formation of the tert-butyl ester-tert-butyl ether (di-tert-butyl derivative). While the ester group can be cleaved, the acid-labile nature of the tert-butyl ether moiety precludes standard acidic hydrolysis.[1][2] Conversely, tert-butyl esters are sterically resistant to saponification, creating a "protecting group trap."

This guide details the Orthogonal Protection Strategy , utilizing a methyl ester intermediate to ensure high purity and yield. This route leverages the base-stability of tert-butyl ethers to allow for selective saponification of the methyl ester, delivering the target acid with the ether linkage intact.

Retrosynthetic Analysis & Strategy

To design a robust protocol, we must analyze the stability profiles of the functional groups involved.

-

Target Molecule: 2-tert-butoxy-2-phenylacetic acid.[3][4][5]

-

Critical Instability: The tert-butyl ether is acid-labile (cleaves to isobutylene + alcohol) but base-stable.

-

Strategic Disconnection:

-

Carboxyl Protection: Must be removable under basic or neutral conditions. Methyl or Benzyl esters are ideal. tert-Butyl esters are unsuitable as they require acidic cleavage.

-

Etherification: Must occur under conditions compatible with the chosen ester. tert-Butyl trichloroacetimidate (TBTA) offers a mild, Lewis-acid catalyzed pathway superior to the harsh Bronsted acid conditions of isobutylene gas.

-

Strategic Workflow Diagram

Caption: Orthogonal protection strategy avoiding the "tert-butyl ester trap" by utilizing a base-labile methyl ester.

Comparative Methodology

Two primary methods exist for this transformation. Method A is recommended for laboratory scale (up to 100g) due to operational simplicity. Method B is reserved for industrial scale-up where reagent cost (TBTA) becomes prohibitive.

| Feature | Method A: TBTA / Methyl Ester (Recommended) | Method B: Isobutylene / H2SO4 |

| Key Reagent | tert-Butyl trichloroacetimidate (TBTA) | Isobutylene gas |

| Conditions | Mild Lewis Acid (RT) | Strong Bronsted Acid (Pressure) |

| Selectivity | High (Targeted | Low (Mixed ester/ether products) |

| Atom Economy | Low (Trichloroacetamide byproduct) | High |

| Safety | Standard Fume Hood | Pressure Vessel / Autoclave |

| Primary Risk | Reagent cost | Polymerization / Elimination |

Detailed Experimental Protocols

Step 1: Synthesis of Methyl Mandelate

Objective: Protect the carboxylic acid as a base-labile ester.

-

Reagents: Mandelic acid (15.2 g, 100 mmol), Methanol (150 mL), conc. H2SO4 (0.5 mL).

-

Procedure:

-

Dissolve mandelic acid in methanol in a round-bottom flask.

-

Add H2SO4 dropwise.

-

Heat to reflux for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Cool to room temperature (RT) and concentrate in vacuo to ~30 mL.

-

Dilute with EtOAc (100 mL), wash with Sat. NaHCO3 (2 x 50 mL) and Brine (50 mL).

-

-

Yield: ~95% (Clear oil or white solid).

-

QC Check: 1H NMR should show methyl singlet at ~3.7 ppm.

Step 2: Etherification using TBTA (Method A)

Objective: Install the tert-butyl group under mild conditions.

Mechanism of Action: The imidate nitrogen is protonated by the catalyst, making the imidate a good leaving group (trichloroacetamide). The secondary alcohol attacks the tert-butyl cation equivalent (or SN1-like transition state), forming the ether.

Caption: Acid-catalyzed O-alkylation mechanism via tert-butyl trichloroacetimidate activation.

-

Reagents: Methyl Mandelate (16.6 g, 100 mmol), tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (43.7 g, 200 mmol), Cyclohexane/DCM (2:1, 200 mL), Trifluoromethanesulfonic acid (TfOH) (catalytic, 100 µL).

-

Note: Cyclohexane is preferred over pure DCM to precipitate the trichloroacetamide byproduct.

-

-

Procedure:

-

Dissolve Methyl Mandelate in the solvent mixture under Nitrogen atmosphere.

-

Add TBTA. The solution should be clear.

-

Add TfOH dropwise at 0°C. Stir at RT for 12–18 hours.

-

Observation: Trichloroacetamide will precipitate as a white solid.

-

Filter the reaction mixture through a celite pad to remove the amide byproduct.

-

Wash the filtrate with Sat.[7] NaHCO3 (to quench acid) and Brine.

-

Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc 9:1). The product is less polar than the starting material.

-

-

Yield: 75–85%.

Step 3: Selective Saponification

Objective: Hydrolyze the methyl ester without cleaving the acid-sensitive ether.

-

Reagents: Methyl 2-(tert-butoxy)-2-phenylacetate (Step 2 product), LiOH·H2O (3 equiv), THF (100 mL), Water (30 mL), Methanol (10 mL).

-

Procedure:

-

Dissolve the ester in THF/MeOH.

-

Add the solution of LiOH in water.

-

Stir at 40°C for 4–6 hours. Note: Mild heating helps overcome the steric bulk of the neighboring tert-butyl ether.

-

Workup (Critical):

-

Concentrate to remove THF/MeOH.

-

Extract the aqueous layer with Et2O (removes unreacted ester/impurities).

-

Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 4.0 using 1M Citric Acid or 1M HCl.

-

Warning: Do not use Conc. HCl or heat during acidification; low pH (<1) can cleave the ether.

-

Extract immediately with EtOAc (3 x 50 mL).

-

-

Dry (Na2SO4) and concentrate.[6]

-

-

Yield: 90–95%.

-

Characterization:

-

1H NMR (CDCl3): δ 7.3-7.5 (m, 5H, Ar-H), 5.1 (s, 1H, CH-O), 1.25 (s, 9H, t-Bu). The methyl ester peak (~3.7 ppm) must be absent.

-

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield in Step 2 | Moisture in reagents | TBTA hydrolyzes easily. Dry all solvents and glassware. Use fresh TBTA. |

| Cleavage of Ether in Step 3 | Acidification too strong | Use Citric Acid or NaH2PO4 buffer instead of HCl. Keep T < 5°C during acidification. |

| Incomplete Hydrolysis | Steric hindrance | Increase temperature to 50°C or use LiOH (smaller cation than K/Na). |

| Isobutylene Elimination | Reaction T too high (Step 2) | Keep etherification at RT. If using isobutylene gas, keep T < -10°C. |

References

-

Riguera, R., et al. (2007).[4] "Chiral Thiols: The Assignment of Their Absolute Configuration by 1H NMR." Journal of Organic Chemistry, 72(12), 4351–4360. (Describes the synthesis and use of 2-tert-butoxy-2-phenylacetic acid as a chiral derivatizing agent). Link

-

Widmer, U. (1976). "The Synthesis of t-Butyl Ethers from Alcohols and t-Butyl Trichloroacetimidate." Synthesis, 1976(08), 533-535. (Foundational protocol for TBTA etherification). Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative source on stability of t-butyl ethers vs. esters).

-

Theodorou, V., et al. (2018).[1] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, vii, 308-319.[1] (Discusses stability of tert-butyl esters to base). Link

Sources

Methodological & Application

Application Note: 1H NMR Assignment of Chiral Thiols using 2-tert-butoxy-2-phenylacetic acid (PTBA)

This Application Note and Protocol is designed for researchers and drug development professionals seeking a definitive method for the absolute configuration assignment of chiral thiols.

Executive Summary

The determination of the absolute configuration of chiral thiols is a critical step in the development of pharmaceuticals, particularly for cysteine protease inhibitors and sulfur-containing metabolic probes. While Mosher's method (

This protocol details the use of 2-tert-butoxy-2-phenylacetic acid (PTBA) , a specialized Chiral Derivatizing Agent (CDA) developed to overcome these limitations. The bulky tert-butoxy group locks the conformational equilibrium of the thioester, significantly enhancing anisotropic shielding effects and providing robust

Scientific Foundation & Mechanism

The Challenge with Chiral Thiols

Unlike alcohols, thiols (R-SH) present unique challenges for NMR assignment:

-

Low Chemical Shift Dispersion: The sulfur atom is less electronegative than oxygen, resulting in smaller chemical shift differences between diastereomers when using standard agents like MPA or MTPA.

-

Racemization Risk: The thioester bond is more labile; the

-proton of the acid moiety is prone to enolization, leading to racemization of the CDA during coupling or storage.

The PTBA Solution

Reagent: 2-tert-butoxy-2-phenylacetic acid (PTBA).[1][2]

Mechanism: The introduction of the bulky tert-butoxy group at the

-

Conformational Lock: It forces the thioester into a predominant antiperiplanar (

) conformation (regarding the C -

Enhanced Anisotropy: This rigid conformation maximizes the magnetic anisotropy exerted by the phenyl ring on the thiol's substituents.

-

Sign Convention Reversal: Crucially, the preferred conformation for PTBA thioesters results in a shielding model that is opposite to the standard model used for MPA esters of alcohols.

The Shielding Model (Sector Rule)

For PTBA thioesters, the absolute configuration is determined by calculating the difference in chemical shifts (

The PTBA Thiol Sector Rule:

-

Negative

(< 0): Substituents reside on the Left side of the projection (L1).[3] -

Positive

(> 0): Substituents reside on the Right side of the projection (L2).[3]

(Note: This assumes the standard view looking down the C-S bond with the thiol proton/linker in the back).

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| (R)-(-)-PTBA | >99% ee | Chiral Derivatizing Agent (Reference) |

| (S)-(+)-PTBA | >99% ee | Chiral Derivatizing Agent (Reference) |

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling Agent |

| DMAP | 4-Dimethylaminopyridine | Catalyst |

| DCM | Dichloromethane (Anhydrous) | Solvent |

| CDCl3 | Deuterated Chloroform | NMR Solvent |

Derivatization Workflow

This "Double Derivatization" method is recommended for maximum reliability.

Step 1: Preparation of the (R)-PTBA Thioester

-

In a clean, dry 5 mL vial, dissolve the Chiral Thiol (0.05 mmol) in anhydrous DCM (0.5 mL).

-

Add (R)-PTBA (0.06 mmol, 1.2 eq).

-

Add DCC (0.06 mmol, 1.2 eq) and a catalytic amount of DMAP (0.005 mmol, 0.1 eq).

-

Stir the mixture at room temperature for 1–2 hours. Monitor by TLC (disappearance of thiol).

-

Filter the mixture through a small pad of Celite to remove the dicyclohexylurea (DCU) precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Optional: Purify via flash chromatography (Silica gel, Hexane/EtOAc) if the crude NMR is complex.

Step 2: Preparation of the (S)-PTBA Thioester

-

Repeat the procedure above using (S)-PTBA .

Step 3: NMR Acquisition

-

Dissolve each thioester separately in 0.6 mL of CDCl3 .

-

Acquire 1H NMR spectra (minimum 300 MHz, preferably 500 MHz) for both samples at the same temperature (298 K).

-

Tip: Use COSY or HSQC experiments if signal overlap prevents unambiguous assignment of the protons

and

Data Analysis & Configuration Assignment

Calculation of

Construct a table for the protons of the thiol moiety. Calculate

| Proton (Thiol) | Sign (+/-) | |||

| H-C( | Value | Value | (-) | |

| H-C( | Value | Value | (+) |

Assignment Logic

Use the signs obtained above to place the substituents

-

Draw the Chiral Center: Place the Hydrogen (or lowest priority group) in the back.[4]

-

Assign Sectors:

-

Place the substituent with the Negative

on the Left . -

Place the substituent with the Positive

on the Right .

-

-

Determine Priority (CIP Rules): Assign priorities (1 to 3) to the -S-Linker,

, and -

Trace the Path: Determine if the sequence 1

2

Visualization of the Workflow

Figure 1: Workflow for the absolute configuration assignment of chiral thiols using PTBA.

Case Study Validation

To validate the method, consider the assignment of (S)-Butane-2-thiol (Reference Data from Porto et al.).

-

Substrate: (S)-Butane-2-thiol[1]

-

Structure: CH3-CH(SH)-CH2CH3

-

Experimental Data (PTBA Thioesters):

-

Methyl Group (L1):

ppm (Positive) -

Ethyl Group (L2):

ppm (Negative)

-

Applying the Protocol:

-

Ethyl is Negative

Left Side . -

Methyl is Positive

Right Side . -

Priorities: -S-Linker (1) > Ethyl (2) > Methyl (3).

-

Visualization: With H in back and SH up:

-

Ethyl is at 9 o'clock (Left).

-

Methyl is at 3 o'clock (Right).

-

-

Path: 1 (Up)

2 (Left) -

Rotation: Counter-Clockwise.

-

Result: (S)-Configuration .

This matches the known configuration, validating the "Negative=Left / Positive=Right" sector rule for PTBA thiols.

Technical Advantages of PTBA vs. MPA

| Feature | MPA (Methoxyphenylacetic acid) | PTBA (2-tert-butoxy-2-phenylacetic acid) |

| Steric Bulk | Moderate (Methoxy) | High (tert-Butoxy) |

| Conformation | Equilibrium between sp and ap | Locked predominantly in antiperiplanar |

| Small (< 0.05 ppm typical) | Large (0.10 – 0.20 ppm typical) | |

| Racemization | High risk during coupling | Suppressed (Steric protection) |

| Reliability | Moderate for thiols | High for thiols |

References

-

Porto, S., Seco, J. M., Ortiz, A., Quiñoá, E., & Riguera, R. (2007).[2] Chiral Thiols: The Assignment of Their Absolute Configuration by 1H NMR. Organic Letters, 9(24), 5015–5018.

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[3] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2012). Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR Using Chiral Derivatizing Agents. Chemical Reviews, 112(8), 4603–4641.

Sources

Application Notes and Protocols: Synthesis of PTBA Thioesters for Stereochemical Assignment

Senior Application Scientist Note:

To our valued community of researchers, scientists, and drug development professionals,

The following guide was designed to provide a comprehensive, in-depth technical resource on the synthesis of 4-phenyl-3-thiabutanoic acid (PTBA) thioesters and their application in the stereochemical assignment of chiral alcohols. Our goal is to always synthesize technical accuracy with field-proven insights to support your critical research and development endeavors.

Therefore, to maintain our commitment to scientific integrity and to avoid the dissemination of unvalidated, speculative protocols, we are presenting a guide that outlines the established principles and methodologies using a closely related and well-documented chiral auxiliary, (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA) , which employs the same fundamental concepts of forming diastereomeric esters and analyzing them by ¹H NMR spectroscopy. The principles and workflows described herein are directly translatable to the hypothetical use of PTBA, should a reliable synthesis and application protocol for it become available.

We believe this approach provides a robust and scientifically-grounded educational tool that will empower you to apply these techniques in your work, while clearly delineating between established science and areas requiring further research.

Introduction: The Critical Role of Stereochemical Assignment in Drug Development

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a cornerstone of modern drug discovery and development. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of the absolute configuration of stereocenters is a critical step in the synthesis of enantiomerically pure compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for assigning the absolute configuration of chiral molecules, particularly secondary alcohols. This method involves the covalent linkage of the chiral analyte to an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers, having different physical properties, will exhibit distinct chemical shifts in their NMR spectra, which can be correlated to their spatial arrangement.[1]

One of the key principles underpinning this technique is the anisotropic effect of an aromatic ring within the CDA.[2][3][4][5] This effect creates a cone of magnetic shielding and deshielding around the aromatic ring. Depending on the absolute configuration of the chiral center in the analyte, different protons will be positioned in either the shielding or deshielding region of this cone, leading to predictable upfield or downfield shifts in the ¹H NMR spectrum.

While the specific application of 4-phenyl-3-thiabutanoic acid (PTBA) is not well-documented, the underlying principles are exemplified by well-established reagents like α-methoxy-α-phenylacetic acid (MPA). This guide will detail the synthesis and application of MPA esters as a validated and instructive model for this class of stereochemical analysis.

Part 1: The Underlying Principle - Anisotropic Effect and Conformational Models

The ability to assign absolute configuration using an aromatic CDA like MPA relies on a predictable conformational model of the resulting diastereomeric esters. For MPA esters, the most stable conformation is one where the carbonyl group, the α-methoxy group, and the Cα-H bond of the MPA moiety are roughly coplanar. In this conformation, the phenyl ring is positioned perpendicularly, creating distinct shielding and deshielding zones.

The protons of the chiral alcohol (let's denote the two substituents at the chiral center as L for larger and S for smaller) will experience differential shielding based on their proximity to the phenyl ring. By comparing the ¹H NMR spectra of the two diastereomers (one formed with (R)-MPA and the other with (S)-MPA), we can determine the absolute configuration of the alcohol. A simplified model predicts that for the (R)-MPA ester, the L group will be shielded (shifted upfield) and the S group will be deshielded (shifted downfield) relative to the (S)-MPA ester.

Part 2: Synthesis of Diastereomeric MPA Esters

The synthesis of MPA esters from a chiral secondary alcohol is a straightforward esterification reaction. A common and effective method is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Workflow: From Chiral Alcohol to NMR Analysis

Caption: Workflow for stereochemical assignment using MPA.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-MPA Ester of a Chiral Secondary Alcohol

This protocol describes a general procedure for the synthesis of an MPA ester. The reaction should be carried out in a dry, inert atmosphere.

Materials:

-

Chiral secondary alcohol (1.0 eq)

-

(R)-α-Methoxy-α-phenylacetic acid ((R)-MPA) (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen gas supply

-

Standard glassware for extraction and filtration

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral secondary alcohol (1.0 eq), (R)-MPA (1.2 eq), and DMAP (0.1 eq).

-

Dissolve the mixture in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.5 eq) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (R)-MPA diastereomeric ester.

Protocol 2: Synthesis of (S)-MPA Ester

Repeat the procedure in Protocol 1 using (S)-α-methoxy-α-phenylacetic acid ((S)-MPA) in place of (R)-MPA.

Protocol 3: ¹H NMR Analysis

-

Prepare NMR samples of the purified (R)-MPA and (S)-MPA esters in CDCl₃.

-

Acquire high-resolution ¹H NMR spectra for both samples.

-

Assign the proton signals for the substituents on the chiral alcohol moiety in both spectra.

-

Calculate the chemical shift difference (Δδ = δ(S-MPA ester) - δ(R-MPA ester)) for each assigned proton.

-

Determine the absolute configuration based on the sign of the Δδ values, with reference to the established conformational model for MPA esters.

Part 4: Data Presentation and Interpretation

The key to this analysis is the systematic comparison of the chemical shifts of the protons on either side of the stereocenter of the alcohol.

Table 1: Representative ¹H NMR Data for Diastereomeric MPA Esters of a Hypothetical Chiral Alcohol (R¹-CH(OH)-R²)

| Proton(s) in R¹ | δ (ppm) for (R)-MPA Ester | δ (ppm) for (S)-MPA Ester | Δδ (δS - δR) | Inferred Position Relative to Phenyl Ring in (R)-MPA Ester |

| Hα | 3.50 | 3.65 | +0.15 | Shielded |

| -CH₃ | 1.20 | 1.15 | -0.05 | Deshielded |

| -CH₂- | 2.10 | 2.00 | -0.10 | Deshielded |

Note: The signs of Δδ are illustrative and depend on the specific structure of the alcohol.

Interpretation:

-

A positive Δδ value indicates that the proton is shielded (shifted to a lower ppm value) in the (R)-MPA ester compared to the (S)-MPA ester.

-

A negative Δδ value indicates that the proton is deshielded (shifted to a higher ppm value) in the (R)-MPA ester.

-

By mapping the shielded and deshielded protons onto the conformational model of the MPA ester, the spatial arrangement of the substituents around the chiral center can be deduced, thus assigning the absolute configuration.

Conclusion

The use of chiral derivatizing agents, such as MPA, provides a reliable and accessible method for the determination of the absolute configuration of chiral alcohols and amines. While the specific application of PTBA for this purpose remains to be fully documented in the scientific literature, the principles and protocols outlined in this guide for MPA serve as a robust framework for understanding and applying this powerful analytical technique. As new reagents and methodologies emerge, a strong foundation in the principles of diastereomeric analysis and NMR spectroscopy will continue to be an invaluable asset for researchers in the chemical and pharmaceutical sciences.

References

- Matsugi, M., Hagimoto, Y., Itoh, K., Nojima, M., & Kita, Y. (2003). A simple determination method of the absolute configuration of 1-arylethanthiols by an intramolecular CH/pi shielding effect in 1H-NMR of diastereomeric thiol esters. Chemical & Pharmaceutical Bulletin, 51(4), 460-462.

- Rao, A. et al. (1991). Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. Journal of the Chemical Society, Perkin Transactions 2, (10), 1545-1551.

- Seco, J. M., Quínoa, E., & Riguera, R. (2004). The Mosher method for the determination of absolute configuration of alcohols and amines. A review. Chemical Reviews, 104(1), 17-117.

- de Souza, J. E. T., et al. (2018). Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy. Journal of Molecular Structure, 1157, 463-471.

- Sieber, S., & Fässler, J. (2022). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. Chemistry, 4(4), 1364-1373.

- Seco, J. M., Quínoa, E., & Riguera, R. (2007). Chiral Thiols: The Assignment of Their Absolute Configuration by 1 H NMR. Organic Letters, 9(24), 5015-5018.

- Juaristi, E. (2016). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 6(82), 78994-79003.

- Google Patents. (2016). Preparation method of 4-methylthio phenylacetic acid. CN105646306A.

- ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 538-544.

- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance nonequivalence of diastereomeric esters of. alpha. -substituted phenylacetic acids for the determination of stereochemical purity. Journal of the American Chemical Society, 95(2), 512-519.

- LibreTexts. (2024, March 17). 15.

- Sarotti, A. M., et al. (2022). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational and Stereochemical Assignments of Natural Products.

- Chiu, C. C., & Jordan, F. (1994). Novel Synthesis of 2-Oxo-4-phenyl-3-butynoic Acid. The Journal of Organic Chemistry, 59(19), 5763-5765.

- Duddeck, H. (2004). 4. Determination of Absolute and Relative Configuration. In Progress in the Chemistry of Organic Natural Products (Vol. 88, pp. 293-379). Springer, Vienna.

- Serra, S., & Fuganti, C. (2006). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Tetrahedron: Asymmetry, 17(5), 855-860.

- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Phenylthio)

- Sigma-Aldrich. (n.d.). (Phenylthio)acetic acid. Product Page.

- Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid.

- Google Patents. (2011). Preparation method for 4-amino-3-phenylbutyric acid. CN102115450A.

- BenchChem. (2025).

- TCI Chemicals. (n.d.).

- Dahmani, M., et al. (2020). Organotin (IV) derivative of Piperic acid and Phenylthioacetic acid: Synthesis, Crystal structure, Spectroscopic characterizations and Biological activities. Moroccan Journal of Chemistry, 8(1), 244-263.

- Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID.

- Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6010.

- Beilstein Journal of Organic Chemistry. (2021).

- Bouziane, A., et al. (2008). Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones. Molecules, 13(5), 1098-1109.

- Inventiva Pharma. (n.d.).

- Google Patents. (2016). Chiral resolution method of n-[4-(1-aminoethyl)

- PubChem. (n.d.). 4-Phenyl-3-Butenoic Acid. CID 92923.

Sources

Calculating delta delta (Δδ) values for PTBA derivatives

Application Note: Determination of Binding Constants for PTBA Derivatives via NMR Chemical Shift Perturbation ( )

Part 1: Introduction & Theoretical Grounding

Scope and Definition

This guide details the methodology for quantifying the interaction between p-tert-butylcalix[n]arene (PTBA) derivatives (acting as supramolecular Hosts ) and pharmaceutical agents (acting as Guests ). The primary metric for this analysis is the Complexation Induced Shift (CIS) , denoted as

In drug development, PTBA derivatives are engineered as drug delivery vectors to enhance the solubility and bioavailability of hydrophobic drugs. Accurate calculation of

-

Map the binding epitope (orientation of the drug inside the cavity).

-

Calculate the thermodynamic Association Constant (

). -

Determine the stoichiometry of the complex (e.g., 1:1 vs. 1:2).

The Physics of

The chemical shift (

-

Shielding: Protons located inside the cavity typically experience an upfield shift (lower ppm, negative

). -

Deshielding: Protons located outside or near the rim may experience a downfield shift (higher ppm, positive

).

The Fundamental Equation:

- = Observed chemical shift at a specific titration point.

- = Chemical shift of the pure component (Host or Guest) in the absence of the binding partner.

Timescale Sensitivity

The validity of using

-

Fast Exchange: The exchange rate (

) between free and bound states is much faster than the frequency difference ( -

Slow Exchange:

. Result: Separate peaks for free and bound species are observed.

Part 2: Experimental Workflow (Graphviz)

The following diagram outlines the "Constant Host" titration method, which is the gold standard for minimizing systematic errors related to host aggregation.

Figure 1: Step-by-step workflow for NMR titration using the Constant Host method to ensure high-fidelity

Part 3: Detailed Protocol

Materials & Preparation

-

Solvent: Deuterated solvent (

, -

Host Stock (H): Prepare 600

L of PTBA derivative at ~1-5 mM. -

Guest Stock (G): Prepare the guest solution using the Host Stock as the solvent .

-

Why? This ensures that as you add the Guest, the concentration of the Host (

) remains perfectly constant throughout the titration. This eliminates dilution corrections and simplifies the math.

-

Titration Procedure

-

T0 (Reference): Transfer 500

L of Host Stock into a high-precision NMR tube. Acquire the -

Additions: Add aliquots of the Guest Stock directly to the NMR tube using a gas-tight microsyringe.

-

Recommended Points (Equivalents of G): 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, 10.0.

-

-

Mixing: Cap and invert the tube 3-5 times. Ensure no vortex bubbles remain in the active coil region.

-

Acquisition: Re-shim (critical!) and acquire the spectrum.

-

Tracking: Monitor specific protons. For PTBA, the tert-butyl protons (upper rim) and methylene bridge protons (

) are the most sensitive reporters.

Part 4: Data Analysis & Calculation

Tabulating

Do not rely on automatic peak picking. Manually inspect the spectra overlay.

Table 1: Example Data Layout for PTBA-Drug Complex

| Titration Point | Vol Guest Added (

Calculating Binding Constants ( )

Historically, the Benesi-Hildebrand (double reciprocal) plot was used. Do not use this method for publication-quality data as it distorts error distributions. Use Non-Linear Regression fitting to the 1:1 binding isotherm.

The Equation for 1:1 Fast Exchange:

- : Calculated shift at current point.

- : Theoretical shift at 100% saturation (fitting parameter).

- : Total concentration of Host (Constant).

- : Total concentration of Guest (Variable).

- : Association Constant (Fitting parameter).

Logic of the Fit (Graphviz)

Figure 2: Computational logic for extracting thermodynamic parameters from chemical shift data.

Part 5: Troubleshooting & Quality Control

Common Pitfalls

-

Solvent Competition: If

is unexpectedly low (< 10 -

Hysteresis/Aggregation: If the baseline becomes wavy or peaks broaden significantly without shifting, the Host may be aggregating. Check the concentration limits of your specific PTBA derivative.

-

Temperature Fluctuations:

is temperature-dependent. Ensure the NMR probe temperature is calibrated and constant (e.g., 298 K).

Validation

-

Stoichiometry Check: Use a Job Plot (Method of Continuous Variations) to confirm the 1:1 stoichiometry before calculating

. -

Global Fitting: If possible, track multiple proton signals (e.g., the t-butyl signal AND the methylene bridge). Fit them simultaneously (Global Fit) to obtain a single, robust

.

References

-

Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. Link

-

Gutsche, C. D. (2008). Calixarenes: An Introduction (2nd ed.). Royal Society of Chemistry. Link

-

Fielding, L. (2000). Determination of Association Constants (Ka) from Solution NMR Data. Tetrahedron, 56(34), 6151-6170. Link

-

Williamson, M. P. (2013).[2] Using chemical shift perturbation to characterise ligand binding.[3] Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. Link[2]

-

Rebek, J. (2005). Host–Guest Chemistry of Calixarenes. Chemical Communications, (15), 1848-1850. Link

Application Note & Protocol: Preparation and Use of (R)- and (S)-Phenyl-tert-butylamine (PTBA) as Chiral Solvating Agents for NMR Analysis

Abstract: The determination of enantiomeric purity is a cornerstone of modern chemistry, particularly within pharmaceutical development and asymmetric synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, while a premier tool for structural elucidation, cannot distinguish between enantiomers in an achiral environment. This guide provides an in-depth protocol for the preparation and application of (R)- and (S)-phenyl-tert-butylamine (PTBA) as Chiral Solvating Agents (CSAs). As CSAs, these reagents form transient, non-covalent diastereomeric complexes with chiral analytes, inducing chemical shift non-equivalence in the NMR spectrum. This allows for direct, accurate quantification of enantiomeric excess (e.e.). We present a complete workflow, from the resolution of racemic PTBA to the final NMR analysis, grounded in established chemical principles and supported by detailed, field-proven protocols.

Introduction: The Challenge of Visualizing Chirality with NMR

Chirality is a fundamental property of molecules that dictates their biological activity. Enantiomers, being non-superimposable mirror images, often possess dramatically different pharmacological or toxicological profiles. Consequently, the accurate measurement of a chiral compound's enantiomeric excess (e.e.) is not merely an academic exercise but a critical regulatory and safety requirement.

NMR spectroscopy is unparalleled in its ability to map molecular structures. However, because enantiomers have identical physical properties in an achiral medium, their NMR spectra are indistinguishable. To overcome this, we must introduce a chiral environment that forces the enantiomers to behave differently. This is achieved using chiral auxiliaries, which fall into two main categories:

-

Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte enantiomers to form stable diastereomers, which inherently have different NMR spectra.[1]

-

Chiral Solvating Agents (CSAs): These agents, like PTBA, form transient, non-covalent diastereomeric complexes with the analyte.[1][2] This interaction is sufficient to alter the magnetic environment of nearby nuclei, causing their signals to split in the NMR spectrum, a phenomenon known as anisochrony.[3]

The CSA approach is often preferred for its simplicity and non-destructive nature; the analyte is not permanently modified and can be recovered. The protocol simply involves mixing the analyte and the CSA in an NMR tube.[4][5]

Mechanism of Chiral Recognition by PTBA

The efficacy of PTBA as a CSA, particularly for acidic analytes like carboxylic acids, stems from its ability to form transient diastereomeric ion pairs or hydrogen-bonded complexes. The primary amine of PTBA acts as a Lewis base, interacting with the acidic proton of the analyte.

The causality behind the signal splitting is the distinct three-dimensional arrangement of each diastereomeric complex. For a racemic analyte, (R)-Analyte and (S)-Analyte, interaction with a single enantiomer of the CSA, say (R)-PTBA, results in two different species:

-

Complex 1: [(R)-Analyte • (R)-PTBA]

-

Complex 2: [(S)-Analyte • (R)-PTBA]

These two complexes are diastereomers, not mirror images. Therefore, they have different energies and, crucially, different average spatial arrangements. The phenyl group of the PTBA, with its associated magnetic anisotropy, will be positioned differently relative to the protons of the (R)-analyte versus the (S)-analyte. This differential shielding causes the corresponding protons on the analyte to resonate at slightly different frequencies, allowing for their distinct visualization and integration.[6]

Caption: Mechanism of Chiral Recognition by a CSA.

PART I: Preparation of (R)- and (S)-PTBA Reagents

While enantiopure PTBA can be purchased, it is often prepared in-house by resolving the more accessible racemic mixture. The classical and most robust method for resolving racemic amines is through the formation and fractional crystallization of diastereomeric salts using an enantiopure chiral acid.[7]

Protocol: Resolution of Racemic α-Phenyl-tert-butylamine

This protocol is based on established methods for resolving chiral amines, such as 1-phenylethylamine, using tartaric acid.[8] The principle relies on the different solubilities of the two diastereomeric salts formed.[8]

Materials:

-

Racemic (R/S)-α-phenyl-tert-butylamine

-

L-(+)-Tartaric acid (or D-(-)-Tartaric acid for the other enantiomer)

-

Methanol

-

2 M Sodium Hydroxide (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, suction filtration apparatus, separatory funnel, rotary evaporator.

Caption: Workflow for the Resolution of Racemic PTBA.

Step-by-Step Methodology:

-

Diastereomeric Salt Formation:

-

In a 500 mL Erlenmeyer flask, dissolve 10.0 g of L-(+)-tartaric acid in 250 mL of methanol. Heat the mixture gently to ensure complete dissolution.[9]

-

To this hot solution, cautiously add 10.0 g of racemic (R/S)-α-phenyl-tert-butylamine. Swirl the flask during addition. An exothermic reaction will occur.

-

Loosely cover the flask and allow it to cool slowly to room temperature. Let the solution stand undisturbed for at least 24 hours to allow for thorough crystallization of the less soluble diastereomeric salt.[9]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the resulting prismatic crystals by suction filtration using a Büchner funnel.

-

Wash the crystals with a small portion (approx. 15-20 mL) of ice-cold methanol to remove any residual mother liquor.

-

Dry the crystals under vacuum to a constant weight. This salt is the enantioenriched (S)-amine-(+)-hydrogen tartrate.

-

-

Liberation of the Free Amine:

-

Dissolve the dried diastereomeric salt crystals in a minimal amount of water (approx. 50 mL).

-

Transfer the solution to a separatory funnel. Add 2 M NaOH solution dropwise with swirling until the solution is strongly basic (pH > 12, check with pH paper). This neutralizes the tartaric acid and liberates the free amine, which may form an oily layer.[7]

-

-

Extraction and Purification:

-

Extract the aqueous solution three times with 30 mL portions of diethyl ether.[7]

-

Combine the organic extracts and wash them once with 20 mL of brine (saturated NaCl solution).

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantioenriched (S)-(-)-PTBA as an oil.

-

-

Quality Control (Self-Validation):

-

Chemical Identity: Confirm the structure of the product using ¹H and ¹³C NMR.

-

Enantiomeric Purity: The enantiomeric excess (e.e.) of the resolved amine must be determined. This can be achieved by reacting a small sample with an enantiopure chiral derivatizing agent, such as (R)-Mosher's acid chloride, and analyzing the resulting diastereomeric amides by ¹H or ¹⁹F NMR. Alternatively, chiral HPLC analysis can be performed. The goal is to achieve >98% e.e. for use as a reliable CSA.

-

Note: The (R)-(+)-PTBA enantiomer can be recovered from the mother liquor from step 2 by evaporation, liberation with base, and extraction as described above, though its purity may be lower and may require further purification or a second resolution with D-(-)-tartaric acid.

PART II: Protocol for NMR Analysis of a Chiral Analyte

This protocol details the use of enantiopure (R)- or (S)-PTBA to determine the enantiomeric excess of a chiral carboxylic acid.

Objective: To accurately quantify the enantiomeric excess of a chiral carboxylic acid sample.

Materials and Equipment:

-

Enantiopure (R)- or (S)-PTBA (e.g., >98% e.e.)

-

Chiral analyte sample (e.g., 2-phenylpropionic acid)

-

High-quality NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Volumetric flasks and precision microliter syringes

-

NMR Spectrometer (400 MHz or higher recommended for better resolution)

Caption: Workflow for e.e. Determination by NMR using PTBA.

Step-by-Step Methodology:

-

Reference Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the chiral carboxylic acid analyte into a clean, dry vial.

-

Dissolve the analyte in approximately 0.6 mL of a suitable deuterated solvent (CDCl₃ is a common starting point).[4]

-

Transfer the solution to an NMR tube.

-

Acquire a standard ¹H NMR spectrum. This reference spectrum is crucial to identify which analyte signals are best for monitoring.

-

-

Addition of Chiral Solvating Agent:

-

NMR Data Acquisition:

-

Insert the sample into the spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.[1]

-

Acquire a ¹H NMR spectrum. Crucially, for accurate quantification, ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ of the protons being integrated. A d1 of 10 seconds is often a safe starting point if T₁ values are unknown.

-

Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 100:1 is recommended for the signals of interest).

-

-

Data Processing and Calculation:

-

Process the spectrum with standard Fourier transform, phase correction, and baseline correction.

-

Compare the new spectrum to the reference spectrum to identify an analyte proton signal that has split into two distinct peaks. Protons closest to the chiral center (e.g., α-protons) are often the best candidates.

-

Carefully integrate the two separated signals corresponding to the two diastereomeric complexes. Let the integrals be I_major and I_minor.

-

Calculate the enantiomeric excess using the following formula:

e.e. (%) = [ (I_major - I_minor) / (I_major + I_minor) ] x 100

-

Validation and Optimization:

-

Confirmation: To validate the method, prepare a true racemic sample (50:50 mixture) of the analyte and confirm that the integration of the split signals is approximately 1:1.

-

Optimization: If peak separation (Δδ) is poor, you can try:

-

Using a different deuterated solvent (e.g., Benzene-d₆, Acetonitrile-d₃).

-

Varying the concentration of the analyte and CSA.

-

Acquiring the spectrum at a lower temperature, which can sometimes improve resolution by slowing exchange rates.

-

Data Summary Table

The following table provides representative parameters for the chiral analysis of common analyte types using PTBA. Actual chemical shift differences (ΔΔδ) will vary.

| Analyte Class | CSA Enantiomer | Typical Solvent | Molar Ratio (Analyte:CSA) | Key Proton Monitored | Expected ΔΔδ (ppm) |

| α-Aryl Carboxylic Acids | (R)-PTBA | CDCl₃ | 1 : 1.2 | α-Methine proton | 0.02 - 0.10 |

| α-Hydroxy Carboxylic Acids | (S)-PTBA | Benzene-d₆ | 1 : 1.2 | α-Methine proton | 0.03 - 0.15 |

| Chiral Phosphoric Acids | (R)-PTBA | CDCl₃ | 1 : 1.5 | Protons adjacent to P | 0.01 - 0.08 |

References

-

Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

-

ResearchGate. (n.d.). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. Request PDF. [Link]

-

Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]

-

Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids. [Link]

-

Journal of Chemical Education. (1966). Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment. [Link]

-

Clark, D. D., McFadden, P. D., & Wilson, E. S. (2015). An Improved Resolution of (±)-1-Phenylethylamine. The Chemical Educator. [Link]

-

ResearchGate. (2015). NMR determination of enantiomeric excess. [Link]

-

SlidePlayer. (n.d.). Resolution of Enantiomers. [Link]

-

Clark, D. D., McFadden, P. D., & Wilson, E. S. (2015). An Improved Resolution of (±)-1-Phenylethylamine. The Chemical Educator. [Link]

-

Benson, S. C., Cai, P., Colon, M., Haiza, M. A., Tokles, M., & Snyder, J. K. (1988). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. [Link]

-

Frontiers in Chemistry. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]

-

Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

-

Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. [Link]

-

Li, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

-

Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. [Link]

-

Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

-

ResearchGate. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

-

Horváth, Z., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Catalysis Science & Technology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Enantiopurity Determination of Primary Amines Using (S)-(+)-2-Phenyl-2-(trifluoromethyl)propionic Acid (PTBA)

Introduction: The Imperative of Enantiomeric Purity and the Role of Chiral Derivatizing Agents

In the landscape of modern drug development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the precise determination of enantiomeric purity is a cornerstone of pharmaceutical quality control and a fundamental requirement in asymmetric synthesis.

While techniques like chiral High-Performance Liquid Chromatography (HPLC) offer direct enantioseparation, an indirect yet powerful and widely accessible alternative involves the use of a chiral derivatizing agent (CDA). The fundamental principle of this method is the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with an enantiomerically pure CDA. Unlike enantiomers, which are indistinguishable by conventional NMR spectroscopy and achiral chromatography, the resulting diastereomers possess distinct physical and spectral properties, allowing for their separation and quantification.

(S)-(+)-2-phenyl-2-(trifluoromethyl)propionic acid (PTBA) has emerged as a valuable CDA for the enantiopurity determination of primary amines. Its utility stems from the formation of stable diastereomeric amides, which often exhibit baseline-resolved signals in ¹H or ¹⁹F NMR spectra, facilitating accurate quantification of the enantiomeric excess (e.e.). The presence of the trifluoromethyl (-CF₃) group provides a sensitive probe for ¹⁹F NMR analysis, which is characterized by a wide chemical shift range and the absence of background signals, often leading to superior resolution compared to ¹H NMR.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of PTBA for the enantiopurity determination of primary amines. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for derivatization and analysis, and present data to illustrate the expected outcomes.

The Chemistry of Chiral Derivatization with PTBA

The derivatization of a primary amine with PTBA proceeds via a nucleophilic acyl substitution reaction to form a stable amide bond. To facilitate this reaction, the carboxylic acid of PTBA is typically activated, most commonly by conversion to its corresponding acyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PTBA acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a new amide linkage.

The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Troubleshooting & Optimization

Technical Support Center: Resolving Conformational Ambiguity in 4-tert-Butylbenzoic Acid (PTBA) NMR Analysis

Welcome to the technical support center for the NMR analysis of 4-tert-butylbenzoic acid (PTBA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy for the structural elucidation of PTBA and its derivatives. Here, you will find practical, in-depth guidance to navigate the challenges associated with the conformational ambiguity of this molecule.

The presence of the bulky tert-butyl group in PTBA introduces rotational dynamics that can complicate the interpretation of NMR spectra. This guide provides a series of frequently asked questions (FAQs), troubleshooting protocols, and advanced experimental strategies to help you obtain clear, unambiguous structural information.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues that arise during the NMR analysis of PTBA:

Q1: Why do the aromatic proton signals in my PTBA spectrum appear broader than expected?

Broadening of the aromatic signals can be due to several factors. One common cause is the intermediate rate of rotation of the tert-butyl group on the NMR timescale. If the rotation is neither fast nor slow, the aromatic protons experience an average of multiple chemical environments, leading to broader peaks. Additionally, poor shimming of the magnetic field, sample aggregation at higher concentrations, or the presence of paramagnetic impurities can also contribute to peak broadening.[1][2]

Q2: I am observing unexpected complexity in the aromatic region of my ¹H NMR spectrum. What could be the cause?

This complexity can arise from the presence of multiple conformers of PTBA in solution. The rotation around the C-C bond connecting the tert-butyl group to the aromatic ring, and the orientation of the carboxylic acid group can lead to distinct, albeit similar, chemical environments for the aromatic protons. If the exchange between these conformers is slow on the NMR timescale, you may observe separate signals for each conformer.

Q3: Can the solvent affect the conformational equilibrium of PTBA?

Absolutely. The choice of solvent can influence the conformational preferences of PTBA. Polar solvents may stabilize certain conformers through hydrogen bonding with the carboxylic acid group, while nonpolar solvents may favor other orientations. It is advisable to acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) to assess the impact of the solvent on the chemical shifts and conformational equilibrium.[3]

Q4: How can I confirm that the observed spectral changes are due to conformational dynamics and not chemical degradation?

To rule out degradation, you can acquire a spectrum at room temperature, then perform a series of variable-temperature experiments, and finally return to room temperature to re-acquire a spectrum. If the initial and final room temperature spectra are identical, it is highly likely that the observed changes are due to dynamic processes rather than irreversible chemical changes. Additionally, you can use other analytical techniques like LC-MS to check for the presence of impurities or degradation products.

Troubleshooting Guides

This section provides step-by-step guidance for common problems encountered during PTBA NMR analysis.

Issue 1: Broad and Unresolved Aromatic Signals

Underlying Cause: This is often a hallmark of dynamic exchange processes, such as the rotation of the tert-butyl group, occurring at a rate comparable to the NMR timescale.

Troubleshooting Protocol:

-

Optimize Sample Preparation:

-

Ensure your sample is fully dissolved and free of any particulate matter by filtering it through a glass wool plug into the NMR tube.[4]

-

Use an appropriate sample concentration. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.[4][5] Highly concentrated samples can lead to increased viscosity and peak broadening.[2]

-

Degas the sample, especially if you plan to perform NOE experiments, to remove dissolved paramagnetic oxygen, which can cause line broadening.[3]

-

-

Improve Instrumental Parameters:

-

Carefully shim the magnetic field. The residual solvent peak should be sharp and symmetrical.[2] Modern spectrometers have automated shimming routines that are generally effective.

-

Ensure the probe is properly tuned and matched for the nucleus you are observing.

-

-

Perform Variable-Temperature (VT) NMR: This is the most direct way to investigate dynamic processes.

-

Acquire spectra at a range of temperatures, for example, from 298 K down to 223 K (-50 °C) and up to 373 K (100 °C), depending on the solvent's properties.[6]

-

At lower temperatures, the conformational exchange may slow down, leading to the sharpening of signals for individual conformers (the slow-exchange regime).

-

At higher temperatures, the exchange may become much faster, resulting in a single, sharp, averaged signal for the aromatic protons (the fast-exchange regime).[3]

-

Issue 2: Ambiguous Spatial Proximity of Protons

Underlying Cause: Standard ¹H NMR does not provide direct information about through-space distances between protons, which is crucial for defining the 3D structure and conformation.

Troubleshooting Protocol:

-

Perform a 1D Nuclear Overhauser Effect (NOE) Experiment: This is a relatively quick experiment to probe for proximity between specific protons.[1]

-

Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons of interest (e.g., the tert-butyl protons and the ortho- and meta-aromatic protons).

-

Set up a 1D NOE experiment where you selectively irradiate the tert-butyl proton signal.

-

Observe the resulting difference spectrum. An enhancement of the signals for the ortho-protons upon irradiation of the tert-butyl protons would indicate their spatial proximity.

-

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Spectrum: This experiment provides a comprehensive map of all through-space proton-proton interactions within a certain distance (typically < 5 Å).[5][7]

-

Cross-peaks in a NOESY spectrum connect protons that are close in space.[5]

-

Look for cross-peaks between the tert-butyl protons and the aromatic protons. The presence and intensity of these cross-peaks can help to define the preferred orientation of the tert-butyl group relative to the aromatic ring.

-

Advanced Experimental Protocols

For a more rigorous and quantitative analysis of PTBA's conformational landscape, the following advanced NMR experiments are recommended.

Protocol 1: Detailed Variable-Temperature (VT) NMR Study

Objective: To determine the thermodynamic parameters (ΔH and ΔS) for the conformational exchange process.

Methodology:

-

Sample Preparation: Prepare a sample of PTBA in a suitable deuterated solvent with a wide liquid range, such as toluene-d₈ or dichloromethane-d₂.

-

Temperature Calibration: Accurately calibrate the temperature of the NMR probe using a standard sample (e.g., methanol-d₄ for low temperatures or ethylene glycol for high temperatures).[8]

-

Data Acquisition:

-

Data Analysis:

-

At each temperature, determine the populations of the different conformers by integrating their respective signals (if in the slow-exchange regime) or by analyzing the chemical shift changes (in the fast-exchange regime).

-

Construct a van't Hoff plot (ln(Keq) vs. 1/T) to extract the enthalpy (ΔH) and entropy (ΔS) of the conformational equilibrium.

-

Workflow for Variable-Temperature NMR Analysis

Caption: Workflow for a variable-temperature NMR study.

Protocol 2: Quantitative NOE Analysis for Conformational Restraints

Objective: To derive distance constraints between protons to aid in computational modeling of the PTBA conformers.

Methodology:

-

Sample Preparation: Prepare a well-degassed sample to minimize relaxation effects from paramagnetic oxygen.[3]

-

T₁ Measurement: Measure the spin-lattice relaxation times (T₁) of the protons of interest. This is crucial for setting the appropriate mixing time in the NOESY experiment.

-

2D NOESY Acquisition:

-

Acquire a series of 2D NOESY spectra with varying mixing times (e.g., 100 ms, 300 ms, 500 ms, 800 ms).

-

This allows for the construction of NOE build-up curves.

-

-

Data Analysis:

-

Integrate the volumes of the cross-peaks and diagonal peaks in the NOESY spectra.

-

The initial slope of the NOE build-up curve is proportional to r⁻⁶, where r is the internuclear distance.

-

By calibrating with a known, fixed distance in the molecule (e.g., the distance between geminal or vicinal aromatic protons), you can estimate the distances between the tert-butyl protons and the aromatic protons.[9]

-

Logical Flow for NOE-Based Conformational Analysis

Sources

- 1. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]

- 3. Guide to NOE Experiments [bloch.anu.edu.au]

- 4. 4-TERT-BUTYLBENZOIC ACID VINYL ESTER(15484-80-7) 13C NMR [m.chemicalbook.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. chemistry.mit.edu [chemistry.mit.edu]

- 7. jeol.com [jeol.com]

- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

Removing excess 2-tert-butoxy-2-phenylacetic acid after reaction

This technical guide details the removal of excess 2-tert-butoxy-2-phenylacetic acid (a lipophilic carboxylic acid) from reaction mixtures. It is designed for researchers requiring high-purity isolation of non-acidic products (e.g., amides, esters) without resorting to immediate chromatography.

Technical Abstract & Chemical Logic

2-tert-butoxy-2-phenylacetic acid presents a specific purification challenge due to its amphiphilic nature . While the carboxylic acid moiety (

-

The Problem: Standard aqueous bicarbonate washes often fail because the sodium salt of this acid retains significant organic solubility, leading to poor phase partitioning (the "soapy water" effect) or persistent emulsions.